N-Methylhomoveratrylamine
Description
Nomenclature and Chemical Classification of N-Methylhomoveratrylamine
The precise identification and classification of a chemical compound are foundational to understanding its properties and applications. This compound is systematically named and categorized based on its molecular structure.
IUPAC Name and Common Synonyms
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-(3,4-dimethoxyphenyl)-N-methylethanamine . ontosight.ainih.gov This name accurately describes the arrangement of its constituent atoms. In scientific literature and commercial contexts, it is also known by several synonyms, which include:
N-Methyl-3,4-dimethoxyphenethylamine nih.gov
3,4-Dimethoxy-N-methylphenethylamine buyersguidechem.com
Benzeneethanamine, 3,4-dimethoxy-N-methyl- nih.gov
Verapamil (B1683045) Impurity B nih.gov
A comprehensive list of its identifiers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-methylethanamine |
| CAS Number | 3490-06-0 |
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| UNII | 5H5ZH95EHG |
Phenethylamine (B48288) Derivative Classification
This compound is classified as a phenethylamine derivative. ontosight.ai The core of its structure is the phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine (B1201723) group. This classification is significant as the phenethylamine scaffold is a common feature in a wide array of biologically active compounds, including neurotransmitters and various classes of drugs. ontosight.ai The specific properties of this compound are determined by the substituents on this backbone: two methoxy (B1213986) groups on the phenyl ring and a methyl group on the nitrogen of the ethylamine side chain. ontosight.ai
Relationship to Homoveratrylamine
This compound is structurally and synthetically related to homoveratrylamine (3,4-dimethoxyphenethylamine). cymitquimica.com Homoveratrylamine is the immediate precursor to this compound, differing only by the absence of the methyl group on the nitrogen atom. cymitquimica.com The synthesis of this compound often involves the methylation of homoveratrylamine. google.com
Historical Context and Significance in Chemical Research
The history of this compound is closely intertwined with the development of synthetic organic chemistry and the pharmaceutical industry. Early synthesis methods for this compound were reported in the 1930s. For instance, research by K. Kindler and W. Peschke in 1932 described a two-stage process starting from veratryl cyanide, which involved the alkylation of a Schiff base. google.com Another method, reported by Kindler and Hesse in 1933, involved the hydrogenation of veratryl cyanide in the presence of methylamine (B109427) and a palladium catalyst. google.com
The most significant historical role of this compound is as a key intermediate in the synthesis of verapamil . google.com Verapamil, a calcium channel blocker, has been widely used for the treatment of hypertension, angina, and cardiac arrhythmias. cymitquimica.com The development of efficient and scalable synthetic routes to this compound was therefore a critical step in making verapamil commercially viable. Various patents describe processes for its preparation, highlighting its industrial importance. google.comgoogle.com
Current Research Landscape and Emerging Trends
While its role in verapamil synthesis is well-established, this compound continues to be a molecule of interest in contemporary chemical research. Its structural features make it a versatile building block for the synthesis of new, biologically active compounds. chemimpex.comchemicalbook.com
Current research is exploring the use of this compound and its derivatives in several areas:
Medicinal Chemistry : Researchers are designing and synthesizing novel compounds derived from this compound with potential therapeutic applications. For example, studies have shown that certain this compound counterparts can act as potent inhibitors of P-glycoprotein (P-gp), a transporter associated with multidrug resistance (MDR) in cancer cells. nih.gov This suggests a potential avenue for developing agents that can overcome chemoresistance. Additionally, new homoveratrylamine derivatives are being investigated for their calcium antagonistic effects, which could be beneficial for cardiovascular diseases. google.com The compound is also used as a biochemical probe to study receptor interactions and understand complex biological pathways. chemimpex.com
Agrochemicals : There is interest in exploring the potential of this compound derivatives as plant growth regulators, which could lead to enhanced crop yields. chemimpex.com
Materials Science : The unique chemical structure of this compound makes it a candidate for creating advanced polymeric materials with specific properties. chemimpex.com
The ongoing research into this compound and its derivatives underscores its continued relevance as a versatile platform for chemical innovation, with potential impacts across various scientific and industrial fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWKRMESUMDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188460 | |
| Record name | N-Methylhomoveratrylamine | |
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Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14719320 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3490-06-0 | |
| Record name | N-Methylhomoveratrylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3490-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methylhomoveratrylamine | |
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| Record name | 3490-06-0 | |
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| Record name | N-Methylhomoveratrylamine | |
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| Record name | 3,4-dimethoxy-N-methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.441 | |
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| Record name | N-METHYLHOMOVERATRYLAMINE | |
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Synthesis and Derivatization of N Methylhomoveratrylamine
Established Synthetic Methodologies
The following sections detail the primary routes for the synthesis of N-Methylhomoveratrylamine, outlining the key reagents, mechanisms, and findings associated with each method.
Reduction of Corresponding Amides
A principal strategy for synthesizing this compound involves the reduction of an N-acyl or N-formyl derivative of homoveratrylamine. This transformation effectively converts the amide functional group into a secondary amine. Several reducing agents are capable of this conversion, with sodium borohydride (B1222165), lithium aluminum hydride, and borane (B79455) complexes being the most prominent.
Sodium borohydride (NaBH₄) is a versatile reducing agent, though it is generally not reactive enough to reduce amides on its own. masterorganicchemistry.comcommonorganicchemistry.com Its reactivity can be significantly enhanced by the addition of acids or other activating agents, which are thought to generate more reactive borane species in situ. acsgcipr.orgnih.gov For the synthesis of this compound, this method typically involves the reduction of N-formylhomoveratrylamine or N-acetylhomoveratrylamine. The reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol. chemguide.co.ukwikipedia.org A Japanese patent describes a method where the corresponding amide is reduced with a mixture of an organic acid and sodium borohydride to yield this compound. google.com
The general mechanism for the reduction of aldehydes and ketones by sodium borohydride involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.com For amides, the process is more complex and requires activation of the carbonyl group to facilitate the hydride attack.
Table 1: Sodium Borohydride Reduction of Amides
| Starting Material | Reducing System | Key Conditions | Product |
|---|---|---|---|
| N-acylhomoveratrylamine | Sodium Borohydride / Organic Acid | Not specified in detail | This compound |
| N-formylhomoveratrylamine | Sodium Borohydride | In a suitable solvent like methanol or ethanol | This compound |
Lithium Aluminum Hydride Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including amides. wikipedia.org It is more reactive than sodium borohydride and can directly reduce amides to their corresponding amines without the need for activating agents. chemistrysteps.comlumenlearning.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum complexes and liberate the amine product. libretexts.org
The mechanism of amide reduction by LiAlH₄ involves the initial nucleophilic attack of the hydride ion on the carbonyl carbon of the amide. chemistrysteps.com For primary and secondary amides, an initial deprotonation of the nitrogen may occur. chemistrysteps.com Subsequent steps involve the elimination of an oxygen-containing leaving group to form an iminium ion intermediate, which is then further reduced by another equivalent of hydride to yield the final amine. chemistrysteps.com
Table 2: Lithium Aluminum Hydride Reduction of Amides
| Starting Material | Reducing Agent | Solvent | Key Steps | Product |
|---|---|---|---|---|
| N-acylhomoveratrylamine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 1. Reduction 2. Aqueous Workup | This compound |
Borane Reduction
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent for the reduction of amides to amines. acsgcipr.orgcommonorganicchemistry.com Borane is a Lewis acid and activates the carbonyl oxygen of the amide, facilitating hydride transfer. acsgcipr.org This method is generally chemoselective and tolerates a wider range of functional groups compared to lithium aluminum hydride. acsgcipr.org The reduction of tertiary amides with borane can sometimes yield alcohols in addition to amines, with the product ratio depending on the steric bulk of the amide. koreascience.kr However, for the synthesis of secondary amines like this compound from a corresponding N-substituted amide, the amine is the expected major product. The reaction with borane forms an amine-borane complex as an initial product, which must be decomposed, typically through an acidic workup, to release the free amine. acsgcipr.org
Table 3: Borane Reduction of Amides
| Starting Material | Reducing Agent | Solvent | Key Features | Product |
|---|---|---|---|---|
| N-acylhomoveratrylamine | Borane-THF (BH₃-THF) or Borane-DMS (BH₃-SMe₂) | Tetrahydrofuran (THF) | Good functional group tolerance; requires workup to decompose amine-borane complex. | This compound |
Hydrogenation of Veratryl Cyanide over Nickel Catalysts
An alternative industrial-scale synthesis of this compound involves the catalytic hydrogenation of veratryl cyanide (3,4-dimethoxyphenylacetonitrile). This process is typically carried out using a nickel catalyst. researchgate.net The reaction can, however, lead to the formation of secondary and tertiary amine by-products. commonorganicchemistry.com To favor the formation of the desired N-methylated product, the hydrogenation is often conducted in the presence of methylamine (B109427).
Research has shown that nickel catalysts, including those supported on materials like charcoal, are effective for various hydrogenation reactions. researchgate.netmdpi.com The activity and selectivity of these catalysts can be influenced by modifying additives and preparation methods. urfu.ru For the hydrogenation of nitriles, catalysts such as Raney Nickel are commonly employed. commonorganicchemistry.com The addition of ammonia (B1221849) or a primary amine like methylamine helps to minimize the formation of undesired secondary and tertiary amine by-products by reacting with the intermediate imine. commonorganicchemistry.com
Table 4: Catalytic Hydrogenation of Veratryl Cyanide
| Starting Material | Catalyst | Additive | Key Conditions | Product |
|---|---|---|---|---|
| Veratryl Cyanide | Nickel Catalyst (e.g., Raney Nickel) | Methylamine | Elevated temperature and pressure | This compound |
Alkylation of Schiff Bases
The synthesis of this compound can also be achieved through the alkylation of a Schiff base, a process also known as reductive amination. nih.gov This method involves a two-step sequence where an aldehyde or ketone first reacts with a primary amine to form an imine (Schiff base), which is then reduced to the corresponding amine.
In the context of this compound synthesis, 3,4-dimethoxyphenylacetaldehyde is reacted with monomethylamine. google.com This condensation reaction forms an intermediate Schiff base. Without isolation, this intermediate is then reduced in situ. A mild reducing agent such as sodium borohydride is suitable for this step. google.com The reaction is typically carried out at controlled temperatures, starting at a lower temperature and gradually warming. google.com This one-pot procedure provides a direct route to the target secondary amine.
Table 5: Synthesis via Alkylation of Schiff Base
| Step | Reactants | Intermediate/Product | Reagents/Conditions |
|---|---|---|---|
| 1. Imine Formation | 3,4-Dimethoxyphenylacetaldehyde, Monomethylamine | Schiff Base (Imine) | Condensation reaction, typically in a suitable solvent. |
| 2. Reduction | Schiff Base (from Step 1) | This compound | Sodium Borohydride (NaBH₄), controlled temperature. |
One-Pot Synthesis Approaches
Another effective one-pot strategy is the reductive amination of 3,4-dimethoxyphenylacetone (B57033) with methylamine. The optimization of this reaction often involves careful selection of the reducing agent and reaction conditions, such as temperature and solvent, to maximize the yield of this compound.
| Starting Material | Reagents | Key Conditions | Product |
| 3,4-Dimethoxyphenylacetaldehyde | 1. Monomethylamine2. Sodium borohydride | Temperature: -10°C to 80°C | This compound |
| 3,4-Dimethoxyphenylacetone | Methylamine, Reducing agent | Parameter optimization (temperature, solvent, catalyst) | This compound |
Synthesis from Homoveratrylamine
A common and direct route to this compound is through the N-methylation of its primary amine precursor, homoveratrylamine (3,4-dimethoxyphenethylamine). This transformation is typically achieved in a two-step sequence involving acylation followed by reduction.
In the first step, homoveratrylamine is acylated using an appropriate reagent such as methyl chloroformate in an anhydrous solvent like tetrahydrofuran. This reaction yields an intermediate N-formyl or N-carbamoyl derivative. The subsequent step involves the reduction of this amide intermediate. A powerful reducing agent, such as lithium aluminum hydride, is commonly employed in anhydrous tetrahydrofuran to reduce the carbonyl group of the amide, affording the desired N-methylated product, this compound.
| Starting Material | Step 1: Acylating Agent | Step 2: Reducing Agent | Product |
| Homoveratrylamine | Methyl chloroformate | Lithium aluminum hydride | This compound |
| Homoveratrylamine | Formic acid derivative | Sodium borohydride/Organic acid | This compound |
Synthesis of this compound Derivatives
The secondary amine functionality of this compound makes it an excellent nucleophile for the synthesis of a wide array of derivatives. These derivatives are often intermediates in the construction of complex heterocyclic systems with potential pharmacological applications.
Amide Derivatives
The formation of amide bonds is a fundamental transformation in organic chemistry, and this compound readily undergoes N-acylation with various acylating agents. The reaction of this compound with acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-substituted amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting N-acyl-N-methylhomoveratrylamine derivatives are stable compounds and can serve as precursors for further synthetic manipulations, including intramolecular cyclization reactions.
Isoindoline (B1297411) and Tetrahydroisoquinoline Derivatives
The phenylethylamine backbone of this compound is a key structural motif for the synthesis of isoindoline and tetrahydroisoquinoline ring systems. These heterocyclic cores are present in a vast number of natural products and synthetic drugs.
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. thermofisher.com The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). thermofisher.comdocumentsdelivered.com
For the synthesis of tetrahydroisoquinoline derivatives related to this compound, the process begins with the acylation of the primary amine, homoveratrylamine, with a suitable carboxylic acid or its derivative to form an N-acylhomoveratrylamine. This amide then undergoes the Bischler-Napieralski cyclization to yield a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent reduction of the imine bond of this intermediate, typically with a hydride reducing agent like sodium borohydride, furnishes the corresponding tetrahydroisoquinoline. Further N-methylation can then be performed to introduce the methyl group on the nitrogen atom.
| Precursor | Reaction | Key Reagents | Intermediate/Product |
| N-Acylhomoveratrylamine | Cyclization | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline derivative |
| 3,4-Dihydroisoquinoline derivative | Reduction | NaBH₄ | Tetrahydroisoquinoline derivative |
| Tetrahydroisoquinoline derivative | N-Methylation | Methylating agent | N-Methyltetrahydroisoquinoline derivative |
Reductive Cyclization of N-Benzylaminoacetaldehydes
A versatile method for the synthesis of tetrahydroisoquinolines is the reductive cyclization of N-benzylaminoacetaldehydes, a process related to the Pomeranz–Fritsch reaction. In a modified approach, known as the Bobbitt modification, a benzylideneamino-acetal is first hydrogenated to a benzylamino-acetal. This intermediate then undergoes an acid-catalyzed cyclization to directly afford a tetrahydroisoquinoline.
To apply this methodology for the synthesis of N-methylated tetrahydroisoquinoline derivatives, one would start with an appropriately substituted N-methyl-N-benzylaminoacetaldehyde dimethyl acetal (B89532). Treatment of this acetal with dilute mineral acid would catalyze the hydrolysis of the acetal to the corresponding aldehyde, followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the protonated aldehyde or its equivalent. The subsequent cyclization and dehydration steps would lead to the formation of the N-methyltetrahydroisoquinoline ring system. This approach allows for the construction of the tetrahydroisoquinoline core with the N-methyl group already in place.
Unsymmetrical Propane-1,3-diamine Derivatives
The synthesis of unsymmetrical propane-1,3-diamine derivatives of this compound is a crucial step in the development of certain pharmacologically active molecules. A notable example involves the reaction of this compound with a β-aminoaldehyde to form an intermediate imine, which is subsequently reduced to yield the desired diamine.
One specific synthetic route details the preparation of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine. This process involves the reaction of 3,4-dimethoxy-N-methylphenethylamine (this compound) with acrolein in the presence of a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran. The resulting β-aminoaldehyde intermediate is then reacted with 3,4-dimethoxyaniline, followed by reduction via hydrogenation, often using a palladium on carbon catalyst, to yield the final unsymmetrical propane-1,3-diamine derivative.
Table 1: Synthesis of an Unsymmetrical Propane-1,3-diamine Derivative
| Reactant 1 | Reactant 2 | Reagents/Catalysts | Intermediate | Final Product |
| This compound | Acrolein | DBU, Tetrahydrofuran | β-aminoaldehyde | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine |
| β-aminoaldehyde | 3,4-Dimethoxyaniline | 10% Palladium on Carbon, H₂ | Imine | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine |
Other Alkylated and Acylated Derivatives
Beyond the synthesis of specific diamine structures, this compound can be further functionalized through various alkylation and acylation reactions to produce a diverse range of derivatives. These reactions typically target the secondary amine group, allowing for the introduction of various substituents.
Alkylation: N-alkylation of this compound can be achieved using alkyl halides (e.g., alkyl bromides or chlorides) or alcohols. wikipedia.orgresearchgate.netrsc.org The reaction with alkyl halides is a classical nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.orgresearchgate.net To achieve mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, reaction conditions such as stoichiometry, temperature, and the choice of base are carefully controlled. researchgate.net Alternatively, alcohols can be used as alkylating agents in the presence of a suitable catalyst that activates the hydroxyl group, turning it into a good leaving group. nih.gov This method is often considered a greener alternative to the use of alkyl halides. nih.gov
Acylation: Acylation of this compound introduces an acyl group to the nitrogen atom, forming an amide. This is typically accomplished by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the acylation of the precursor homoveratrylamine with methyl chloroformate is a step in one of the synthetic routes to produce this compound itself, highlighting the utility of this reaction type. google.com
Enantioselective Synthesis and Chiral Resolution
As many pharmaceuticals exhibit stereospecific activity, the preparation of enantiomerically pure forms of this compound and its derivatives is of paramount importance. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.
Biocatalytic Approaches
Biocatalysis offers a powerful and environmentally benign approach to obtaining chiral amines with high enantiomeric excess. nih.govnih.govnih.gov Enzymes such as transaminases and lipases are commonly employed for this purpose.
Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.govnih.govresearchgate.netsemanticscholar.org In the context of this compound, a prochiral ketone precursor could be stereoselectively aminated to yield the desired chiral amine. The use of "smart" amine donors, such as lysine, can help drive the reaction equilibrium towards the product, improving yields. nih.gov
Lipases: Lipases are widely used for the kinetic resolution of racemic amines and alcohols. nih.govmanchester.ac.ukresearchgate.netnih.gov This process involves the enantioselective acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govresearchgate.net For example, a racemic mixture of a precursor alcohol in the synthesis of this compound could be resolved using a lipase (B570770) and an acyl donor. Similarly, a racemic this compound could potentially be resolved through lipase-catalyzed N-acetylation. researchgate.net
Table 2: Biocatalytic Strategies for Chiral this compound Synthesis
| Biocatalytic Method | Enzyme Class | Principle | Potential Application |
| Asymmetric Synthesis | Transaminase | Stereoselective amination of a prochiral ketone | Direct synthesis of an enantiomerically enriched this compound precursor |
| Kinetic Resolution | Lipase | Enantioselective acylation of a racemic mixture | Separation of enantiomers of a racemic this compound precursor or the final compound |
Chiral Chromatography for Enantiomeric Purity
Chiral chromatography is an essential analytical technique for determining the enantiomeric purity of chiral compounds and is also used for preparative scale separations. researchgate.netresearchgate.netnih.govchromatographyonline.comnih.govnih.govnih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) employing chiral stationary phases (CSPs) are the most common methods. researchgate.netresearchgate.netnih.govnih.gov
For the separation of this compound enantiomers and its derivatives, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective. researchgate.netnih.govnih.govnih.govamerigoscientific.com These columns provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is crucial for achieving optimal resolution. researchgate.netnih.govchiraltech.com Chiral SFC is often favored for its speed and reduced solvent consumption compared to HPLC. researchgate.netnih.govchromatographyonline.comnih.gov
Impurity Profiling and Control in Synthesis
The control of impurities in the synthesis of pharmaceutical intermediates like this compound is critical to ensure the quality, safety, and efficacy of the final drug product. thermofisher.comorientjchem.orgkymos.comphcogj.com Impurity profiling involves the identification, quantification, and characterization of unwanted chemical entities that may be present in the synthetic product.
Common sources of impurities in the synthesis of this compound include starting materials, intermediates, by-products from side reactions, and degradation products. For instance, in the synthesis starting from veratraldehyde, impurities can arise from unreacted starting materials or from the formation of over-alkylated products. wikipedia.org
Various analytical techniques are employed for impurity profiling, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most prevalent. thermofisher.comorientjchem.orgphcogj.comescholarship.org These methods allow for the separation and identification of trace-level impurities. The development of a robust analytical method is essential for monitoring the purity of this compound throughout the manufacturing process.
Control strategies for impurities involve optimizing reaction conditions to minimize the formation of by-products, implementing effective purification steps such as distillation or crystallization, and setting stringent specifications for starting materials and intermediates. google.com For example, purification of the crude product can be achieved by vacuum distillation or by crystallization of its hydrochloride salt. google.com
Table 3: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Principle | Application in this compound Synthesis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase | Quantification of known and unknown impurities, monitoring reaction progress |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification | Identification of volatile impurities and by-products |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei | Structural elucidation of unknown impurities |
Pharmacological and Biological Research Applications of N Methylhomoveratrylamine
Role in Pharmaceutical Development
The utility of N-Methylhomoveratrylamine in the pharmaceutical industry is primarily centered on its role as a key intermediate in the synthesis of more complex drug molecules. chemimpex.comchemicalbook.com
This compound is a well-established and crucial intermediate in the synthesis of Verapamil (B1683045). google.comfda.gov Verapamil is a calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. The synthesis of Verapamil involves the reaction of this compound with other chemical precursors. google.com Its role as a fundamental synthetic intermediate allows for the creation of a variety of biologically active compounds. chemicalbook.com The history of the compound is closely linked to the growth of synthetic organic chemistry and the pharmaceutical sector.
Researchers are actively exploring the potential of this compound and its derivatives in the development of new treatments for neurological disorders. chemimpex.comchemimpex.com The phenethylamine (B48288) scaffold is a common feature in many biologically active compounds, including numerous neurotransmitters and drugs that act on the central nervous system. This structural similarity suggests that this compound could serve as a template for designing novel therapeutic agents for neurological conditions. chemimpex.com Current research focuses on synthesizing new compounds derived from this compound that may possess therapeutic properties for these disorders.
Potential Biological Activity and Mechanisms
While much of the focus on this compound has been on its role as a synthetic precursor, its own biological activity is an area of scientific inquiry. cymitquimica.com Its structure suggests potential interactions with biological systems, particularly the central nervous system. chemimpex.comcymitquimica.com
The chemical structure of this compound, being a phenethylamine derivative, points towards a likely interaction with various neurotransmitter systems in the brain. cymitquimica.com Phenethylamines as a class are known to influence monoamine neurotransmission. wikipedia.org The presence of methoxy (B1213986) groups on the phenyl ring and a methyl group on the nitrogen atom can affect the compound's binding affinity and reactivity with biological targets like receptors and transporters. cymitquimica.com
Phenethylamine (PEA) and its derivatives are known to act as central nervous system stimulants. wikipedia.org N-Methylphenethylamine (NMPEA), a closely related compound, is a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), which modulates catecholamine neurotransmission. wikipedia.org Given the structural similarities, it is plausible that this compound could exhibit similar properties. Trace amines like PEA are believed to play a role in mediating mood and euphoric states. wikipedia.org Some phenethylamine analogs have been shown to have reinforcing effects and abuse liability, indicating potential psychoactive properties. researchgate.net However, specific studies confirming the stimulant or psychoactive profile of this compound are not extensively documented in the provided search results.
A common mechanism of action for phenethylamine-like compounds involves altering the levels of monoamine neurotransmitters—such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—in the synaptic cleft. nih.govnih.gov This is often achieved by either promoting the release of these neurotransmitters from presynaptic terminals or by inhibiting their reuptake via transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.govnih.govdrugbank.com For instance, amphetamine, a well-known phenethylamine, functions by inhibiting DAT and the vesicular monoamine transporter 2 (VMAT-2). nih.gov While this compound's specific actions on these transporters have not been detailed, its structural class suggests it could potentially function as a neurotransmitter releasing agent or a reuptake inhibitor. wikipedia.org
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-methylethanamine nih.gov |
| CAS Number | 3490-06-0 chemimpex.com |
| Molecular Formula | C₁₁H₁₇NO₂ chemimpex.com |
| Molecular Weight | 195.26 g/mol chemimpex.com |
| Synonyms | 3,4-Dimethoxy-N-methylphenethylamine, 2-(3,4-Dimethoxyphenyl)-N-methylethylamine chemimpex.com |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Light pale yellow clear liquid chemimpex.com |
| Boiling Point | 160 - 161 °C at 13 mmHg chemimpex.com |
| Density | 1.059 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.533 chemimpex.com |
Cardiovascular Activity and Bradycardic Agents
Research into this compound has contributed to the development of specific bradycardic agents, which are substances that reduce heart rate. A notable study involved the synthesis of a series of acyclic amide derivatives of N-(ω-aminoalkyl)-N-methylhomoveratrylamine. These derivatives were subsequently evaluated for their ability to slow the heart rate in isolated guinea pig right atria.
Among the synthesized compounds, one derivative, (E)-N-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylamino]propyl]- 4-[3,4-(methylenedioxy)phenyl]-3-butenamide, demonstrated the most significant potency in vitro. Further investigation in anesthetized dogs revealed that this compound induced a dose-dependent bradycardia. Crucially, this heart rate reduction occurred without a significant impact on left ventricular pressure or mean aortic pressure, highlighting its specificity as a bradycardic agent.
P-glycoprotein (P-gp) Inhibitory Activity
P-glycoprotein (P-gp) is a transport protein associated with multidrug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy. researchgate.net While this compound itself is not primarily identified as a direct P-gp inhibitor, its structural framework is of significant interest in this area. Studies have indicated that certain counterparts or derivatives of this compound can act as potent inhibitors of P-gp. This line of research suggests a potential pathway for developing new agents that can counteract chemoresistance, making cancer cells more susceptible to therapeutic drugs. nih.gov The exploration of natural and synthetic molecules that can inhibit P-gp is an active area of research aimed at overcoming MDR in cancer treatment. researchgate.netnih.gov
Antioxidant Properties
This compound is also the subject of investigations into its potential antioxidant properties. chemimpex.com Antioxidants are crucial for mitigating oxidative stress, a process implicated in various physiological and pathological conditions. The potential of this compound as an antioxidant has led to its consideration as a candidate for inclusion in skincare products designed to reduce oxidative stress on the skin. chemimpex.com
Biochemical Research Probes
In the field of biochemical research, this compound is utilized as a chemical probe. chemimpex.com Its structure allows it to serve as a tool for investigating complex biological systems, particularly for studying receptor interactions and clarifying the mechanisms of biological pathways. chemimpex.com
Studies on Receptor Interactions
The molecular structure of this compound, specifically the phenethylamine backbone with two methoxy groups on the phenyl ring, suggests potential interactions with neurotransmitter systems. cymitquimica.com This makes it a valuable tool for researchers studying receptor binding and function. chemimpex.com By serving as a structural base for synthesizing novel derivatives, it aids in the exploration of how different chemical modifications affect binding affinity and selectivity for various receptors. This research is fundamental to medicinal chemistry and the development of new therapeutic agents. chemimpex.com
Elucidation of Biological Pathways and Mechanisms
Through its application in receptor interaction studies, this compound aids researchers in understanding and elucidating complex biological pathways and mechanisms. chemimpex.com By observing how the compound or its derivatives interact with specific receptors, scientists can infer the role of these receptors in cellular signaling cascades and broader physiological processes. This contributes to a more profound comprehension of the molecular basis of both normal bodily functions and disease states. chemimpex.com
Biosynthetic Pathways and Natural Occurrence
This compound is a naturally occurring compound found in certain plant species. nih.gov It has been identified in cacti such as Echinocereus cinerascens and Ariocarpus scaphirostris. nih.gov
The biosynthesis of this compound in plants is understood to originate from its immediate precursor, homoveratrylamine. The conversion involves a methylation step, a common reaction in the formation of plant-based natural products. mdpi.com This reaction is catalyzed by a class of enzymes known as N-methyltransferases (NMTs). These enzymes utilize a methyl donor, typically S-adenosyl-l-methionine (SAM), to add a methyl group to the nitrogen atom of the homoveratrylamine molecule, yielding this compound. mdpi.com
Data Tables
Table 1: Summary of Research Findings for this compound and Its Derivatives
| Research Area | Key Finding | Model System | Reference |
|---|---|---|---|
| Cardiovascular Activity | A derivative showed potent, dose-dependent bradycardic effects without significantly reducing blood pressure. | Isolated guinea pig atria; Anesthetized dogs | |
| P-gp Inhibition | Structural "counterparts" of this compound have shown potential as potent inhibitors of P-glycoprotein. | Cancer cell lines | |
| Antioxidant Properties | The compound is under investigation for its antioxidant capabilities, with potential applications in cosmetics. | Not specified | chemimpex.com |
| Biochemical Probe | Used as a tool to study receptor interactions and elucidate biological pathways. | In vitro biochemical assays | chemimpex.com |
| Natural Occurrence | Identified as a natural product in specific cactus species. | Echinocereus cinerascens, Ariocarpus scaphirostris | nih.gov |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-N-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylamino]propyl]- 4-[3,4-(methylenedioxy)phenyl]-3-butenamide |
| Homoveratrylamine |
Presence in Plants and Organisms
This compound has been identified in a variety of plant species, particularly within the Cactaceae family. Scientific investigations have confirmed its presence in Echinocereus cinerascens and Ariocarpus scaphirostris nih.gov. The natural occurrence of this compound in these organisms suggests its involvement in their biochemical pathways, although its specific endogenous functions within these plants are not yet fully elucidated.
The table below summarizes the documented occurrences of this compound in the natural world.
| Organism | Family |
| Echinocereus cinerascens | Cactaceae |
| Ariocarpus scaphirostris | Cactaceae |
Precursor in Epinephrine (B1671497) Biosynthesis
Current scientific literature does not support the role of this compound as a direct precursor in the biosynthesis of epinephrine. The established pathway for epinephrine synthesis in organisms, including mammals, begins with the amino acid L-tyrosine researchgate.netresearchgate.net.
The biosynthesis of epinephrine involves a series of enzymatic reactions. L-tyrosine is first converted to L-DOPA, which is then decarboxylated to form dopamine. Dopamine is subsequently hydroxylated to produce norepinephrine nih.gov. The final step in the synthesis of epinephrine is the methylation of norepinephrine, a reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT) nih.govnih.gov. This enzyme transfers a methyl group from S-adenosyl-L-methionine to the amine group of norepinephrine to yield epinephrine researchgate.netnih.gov.
Research has shown that the liver is capable of synthesizing epinephrine, and this synthesis is mediated by an N-methyltransferase that is distinct from the PNMT found in the adrenal glands nih.gov. While liver homogenates can N-methylate dopamine at a significant rate, the primary substrate for epinephrine synthesis in the established pathway remains norepinephrine nih.gov.
Analytical and Spectroscopic Characterization in Research
Spectroscopic Data Analysis for Structural Elucidationjchps.com
Spectroscopy is a primary tool for determining the molecular structure of compounds like N-Methylhomoveratrylamine. jchps.comresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used in conjunction to piece together the atomic arrangement and confirm the compound's identity. mmu.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of a molecule. jchps.comintertek.com For this compound, both ¹H (proton) and ¹³C NMR are crucial for structural confirmation. The spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of key structural features. jchps.com
In ¹H NMR, distinct signals are expected to correspond to the protons of the 3,4-dimethoxyphenyl group, the N-methyl substituent, and the ethylamine (B1201723) backbone. The aromatic protons typically appear as a multiplet in the downfield region, while the two methoxy (B1213986) groups show sharp singlets. The protons of the ethyl chain appear as two multiplets, and the N-methyl group gives a characteristic singlet.
¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom in the molecule. This includes distinct peaks for the two methoxy carbons, the N-methyl carbon, the two carbons of the ethyl chain, and the six carbons of the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | C₆H₃ | 6.7 - 6.9 | 111 - 121 |
| Aromatic C-O | C₆H₃ | - | 147 - 149 |
| Aromatic C-C | C₆H₃ | - | 131 - 132 |
| Methoxy | OCH₃ | ~3.8 | ~56 |
| Methylene | Ar-CH₂ | ~2.7 | ~36 |
| Methylene | CH₂-N | ~2.8 | ~53 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which serves as a molecular fingerprint. intertek.com The molecular weight of this compound is 195.26 g/mol . chemimpex.com In electron impact (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), which then breaks down into smaller, charged fragments.
The fragmentation pattern is key to confirming the structure. docbrown.infoarkat-usa.org For this compound, a common fragmentation involves the cleavage of the carbon-carbon bond beta to the nitrogen atom (benzylic cleavage), which is a favorable process. This results in a stable, resonance-stabilized benzylic cation.
Key fragments observed in the mass spectrum of this compound include a base peak at m/z 44, corresponding to the [CH₃NHCH₂]⁺ fragment, and another significant peak at m/z 152, which arises from the [CH₃O]₂C₆H₃CH₂⁺ ion. nih.gov
Table 2: Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 195 | [C₁₁H₁₇NO₂]⁺ | Molecular Ion |
| 152 | [C₉H₁₂O₂]⁺ | Fragment from benzylic cleavage |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural components.
Expected absorptions include C-H stretching vibrations for the aromatic ring and the aliphatic chain, C-N stretching for the amine group, and C-O stretching for the two methoxy ether groups. docbrown.info Aromatic C=C stretching bands are also present. The N-H stretching band of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹, though it can be broad. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1275 | C-O Stretch | Aryl Ether |
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities and for quantifying its presence in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is widely used for the analysis of volatile and semi-volatile compounds. researchgate.net In the analysis of this compound, GC separates the compound from any volatile impurities before it enters the mass spectrometer for identification. nih.gov
The retention time in the gas chromatograph provides one piece of identifying information, while the mass spectrum provides a detailed molecular fingerprint. researchgate.net This combination makes GC-MS a highly specific and sensitive method for both identification and purity assessment. shimadzu.com Data from the NIST (National Institute of Standards and Technology) database for this compound shows prominent mass-to-charge ratio (m/z) peaks at 44, 152, and 58. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds. For this compound, reverse-phase HPLC (RP-HPLC) is a commonly used method. sielc.com In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution.
Purity is determined by the presence of a single major peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification. HPLC systems are often coupled with a UV-Vis detector, as the aromatic ring in this compound absorbs UV light, typically around 280 nm. For enhanced specificity, HPLC can be paired with a mass spectrometer (LC-MS).
Supercritical Fluid Chromatography-Mass Spectrometry (SFC/MS)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. This method is particularly advantageous for the analysis of polar compounds like this compound, which can be challenging to analyze using conventional gas or liquid chromatography. nih.gov When coupled with mass spectrometry (SFC-MS), it provides a powerful tool for both separation and identification. researchgate.net
The use of supercritical CO2, often modified with polar solvents like methanol (B129727), allows for the efficient separation of polar, nitrogen-containing compounds. researchgate.netnih.gov SFC-MS offers benefits such as high separation efficiency, rapid analysis times, and reduced solvent consumption compared to traditional HPLC. For this compound, SFC-MS would be suitable for purity assessment and chiral separations, if applicable. The mass spectrometer allows for sensitive detection and structural confirmation of the analyte. Studies on similar polar metabolites have shown that SFC-MS can retain and separate compounds that co-elute in reversed-phase liquid chromatography. nih.govresearchgate.net
Below is a table outlining typical parameters that could be employed for the analysis of this compound by SFC-MS, based on methods developed for analogous polar compounds. nih.govnih.gov
| Parameter | Typical Setting | Purpose |
| Stationary Phase | Diol or cyanopropyl column | Provides suitable retention and selectivity for polar analytes. nih.govnih.gov |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) | The modifier increases the polarity of the mobile phase to elute polar compounds from the column. |
| Modifier Gradient | 5% to 40% Methanol over several minutes | Optimizes the separation of compounds with varying polarities. |
| Temperature | 40 °C | Influences the density and solvating power of the supercritical fluid. |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state throughout the system. |
| Ionization Mode | Electrospray Ionization (ESI) Positive Mode | Efficiently ionizes amine-containing compounds like this compound. |
| MS Detection | Full Scan (for identification) or Multiple Reaction Monitoring (for quant.) | Provides mass-to-charge ratio for identification and fragmentation data for structural confirmation. |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and identification of compounds. analyticaltoxicology.com In the context of this compound, TLC is frequently employed to monitor the progress of its chemical synthesis and to assess the purity of the resulting product.
The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases. This differential migration results in the separation of the components.
For this compound, visualization of the separated spots on the TLC plate can be achieved under UV light, as the dimethoxy-substituted benzene (B151609) ring is UV-active. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound, solvent system, and stationary phase. maps.org
| Parameter | Example/Description | Purpose |
| Stationary Phase | Silica gel 60 F254 on aluminum plates | Standard polar stationary phase suitable for separating moderately polar compounds. |
| Mobile Phase | Dichloromethane/Methanol (e.g., 95:5 v/v) or Ethyl Acetate/Hexane with Triethylamine | The polarity of the solvent system is adjusted to achieve optimal separation (Rf values typically between 0.2 and 0.8). maps.org |
| Application | Monitoring the methylation of homoveratrylamine to this compound. | Allows for the qualitative assessment of the consumption of starting material and the formation of the product over time. |
| Visualization | UV lamp at 254 nm | The aromatic ring in the compound allows it to be visualized as a dark spot on the fluorescent background of the TLC plate. |
Application in Illicit Drug Profiling as an Internal Standard
In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and controls in an analysis. The use of an IS is crucial for improving the precision and accuracy of quantification, particularly in chromatography-mass spectrometry methods, by correcting for variations in sample preparation, injection volume, and instrument response. koreascience.kr
The ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample. bipm.org For the analysis of phenethylamine-type drugs, isotopically labeled analogues (e.g., containing deuterium (B1214612) or Carbon-13) are considered the gold standard for internal standards because they co-elute with the analyte and have nearly identical chemical properties and ionization efficiencies. nih.gov
While there is no specific literature detailing the use of this compound as an internal standard in illicit drug profiling, its structural similarity to many controlled phenethylamine (B48288) substances makes it a plausible candidate. In forensic analysis, where a wide range of designer drugs are screened, a non-controlled, structurally related compound could potentially be used to quantify a class of substances when a specific isotopically labeled standard is unavailable. nih.govresearchgate.net For example, in the GC-MS analysis of other phenethylamines, compounds like N-butylbenzylamine have been used as an internal standard. maps.org The stable, predictable chromatographic behavior and distinct mass of this compound would be necessary attributes for such an application.
Quantification Methods in Biological and Environmental Samples
The detection and quantification of this compound in biological matrices (e.g., blood, urine) and environmental samples (e.g., wastewater) are critical for toxicological studies and environmental monitoring. nih.gov Given its phenethylamine structure, methods developed for other similar compounds are directly applicable. The most common and reliable techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). koreascience.krfda.gov.tw
These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound. researchgate.net Sample preparation is a critical step to remove interfering substances from the complex matrix and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govforensicresources.org For GC-MS analysis, a derivatization step, such as acylation, is often employed to improve the chromatographic properties and thermal stability of the amine. maps.orgkoreascience.kr LC-MS/MS typically does not require derivatization and is highly effective for analyzing polar compounds like this compound directly from an extract. researchgate.netoup.com
The table below summarizes potential quantification methods for this compound.
| Technique | Sample Matrix | Sample Preparation | Typical Limit of Quantification (LOQ) |
| LC-MS/MS | Urine, Blood | Dilute-and-shoot or Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge. fda.gov.twnih.gov | 0.5–5 ng/mL researchgate.netoup.com |
| GC-MS | Wastewater | Liquid-Liquid Extraction (LLE) followed by derivatization (e.g., with acetic anhydride (B1165640) or trifluoroacetic anhydride). maps.orgforensicresources.org | 1–10 ng/L nih.govmdpi.com |
| GC-MS/MS | Soil, Sediment | Pressurized liquid extraction or ultrasonic extraction with an organic solvent, followed by SPE cleanup and derivatization. | 0.1–1 mg/kg nih.gov |
| HS-GC/MS | Ambient Water | Headspace sampling can be used for volatile amines, though less applicable to this compound. It offers direct injection without extensive sample cleanup. researchgate.net | 0.1–0.5 mg/L researchgate.net |
Metabolism and Biotransformation Studies
Enzymatic Biotransformations
The enzymatic biotransformation of N-Methylhomoveratrylamine is anticipated to follow pathways similar to other N-methylated phenethylamines, which are predominantly metabolized by a series of enzymatic reactions in the liver. These reactions are crucial for the detoxification and elimination of the compound from the body.
N-dealkylation is a primary metabolic pathway for many N-methylated compounds, including those with a phenethylamine (B48288) backbone. nih.govnih.govresearchgate.net This process involves the removal of the N-methyl group, which in the case of this compound, would yield its primary amine counterpart, homoveratrylamine, and formaldehyde. nih.gov This metabolic step is a crucial detoxification reaction, as it modifies the structure of the parent compound, which can alter its biological activity and facilitate further metabolism and excretion. researchgate.net The enzymatic removal of the methyl group from the nitrogen atom is a common reaction for xenobiotics containing N-alkyl groups. nih.gov
The general mechanism of N-dealkylation involves an oxidative process catalyzed by enzymes, leading to an unstable intermediate that then breaks down to the dealkylated amine and an aldehyde. nih.gov For this compound, this pathway is significant as the resulting metabolite, homoveratrylamine, is a known endogenous compound with its own distinct physiological and metabolic profile.
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of a vast array of xenobiotics, including N-alkylated amines. nih.govnih.gov The N-demethylation of compounds structurally similar to this compound is known to be catalyzed by specific CYP isoenzymes.
Given the structural similarities, it is highly probable that these same CYP isoenzymes are involved in the metabolism of this compound. The activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, which can lead to differences in the rate of metabolism and clearance of the compound. hee.nhs.ukmdpi.com For instance, CYP2D6 is a highly polymorphic enzyme, and its activity can range from poor to ultrarapid metabolizer phenotypes, which can significantly impact the pharmacokinetics of its substrates. hee.nhs.ukmdpi.com
| CYP Isozyme | Observed Role in MPPE Metabolism nih.govnih.gov | Potential Role in this compound Metabolism |
|---|---|---|
| CYP2B6 | Contributes to depropargylation and catalyzes demethylation. | Likely involved in the N-demethylation to form homoveratrylamine. |
| CYP2C19 | Most active in the generation of N-methylPEA. Contributes to depropargylation. | May play a significant role in the initial N-demethylation step. |
| CYP2D6 | Contributes to depropargylation. | Potentially involved in the metabolism, with activity subject to genetic polymorphism. |
Metabolic Pathways in Organisms
Based on the metabolism of related phenethylamines, the metabolic pathway of this compound in organisms is expected to proceed through a series of sequential reactions. wikipedia.orgnih.gov The initial and primary step is likely the N-demethylation to homoveratrylamine, as discussed previously.
Following the formation of homoveratrylamine, this primary amine can undergo further biotransformation. A key metabolic pathway for endogenous and xenobiotic phenethylamines is oxidative deamination, catalyzed by monoamine oxidase (MAO) enzymes. wikipedia.orgnih.gov This reaction would convert homoveratrylamine to its corresponding aldehyde, 3,4-dimethoxyphenylacetaldehyde. Subsequently, this aldehyde can be further oxidized by aldehyde dehydrogenase (ALDH) to form 3,4-dimethoxyphenylacetic acid (homoveratric acid), a major urinary metabolite of related compounds. wikipedia.org
In addition to these primary pathways, other metabolic reactions could occur, including hydroxylation of the aromatic ring or O-demethylation of the methoxy (B1213986) groups, although these are generally considered minor pathways for this class of compounds. The resulting metabolites are typically more polar and water-soluble than the parent compound, which facilitates their excretion from the body, primarily through the urine. nih.gov
Pharmacokinetic and Metabolic Fate Investigations
While specific pharmacokinetic data for this compound are not available, studies on the closely related compound N-methylphenethylamine (NMPEA) provide valuable insights into its likely metabolic fate. Research in canine models has shown that NMPEA exhibits first-order kinetics and has a very short plasma half-life, estimated to be between 5 to 10 minutes. nih.gov This rapid clearance is indicative of efficient and swift metabolism. nih.gov
The rapid metabolism of NMPEA is primarily attributed to the activity of monoamine oxidase B (MAO-B), which efficiently breaks down both phenethylamine and its N-methylated analog. wikipedia.org Given the structural similarity, it is reasonable to expect that this compound would also be subject to rapid first-pass metabolism, leading to a short duration of action if administered systemically.
| Parameter | Inferred Characteristic for this compound | Basis of Inference |
|---|---|---|
| Absorption | Likely well-absorbed orally due to its lipophilic nature. | General properties of phenethylamines. |
| Distribution | Expected to distribute into tissues, including the central nervous system. | Structural similarity to other neuroactive phenethylamines. |
| Metabolism | Rapid and extensive first-pass metabolism, primarily via N-demethylation by CYP enzymes (e.g., CYP2B6, CYP2C19, CYP2D6) and subsequent oxidative deamination by MAO. | Metabolism of N-methyl,N-propargyl-2-phenylethylamine and N-methylphenethylamine. nih.govnih.govwikipedia.org |
| Elimination | Primarily as metabolites in the urine, with a likely short half-life. | Pharmacokinetics of N-methylphenethylamine showing a half-life of 5-10 minutes. nih.gov |
Advanced Research Topics and Future Directions
Investigation of Structure-Activity Relationships (SAR)
The biological activity of a compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For N-Methylhomoveratrylamine, SAR investigations focus on understanding how modifications to its chemical scaffold affect its biological activity.
Key areas of SAR studies for phenethylamine (B48288) derivatives like this compound include modifications to the phenyl ring, the ethylamine (B1201723) side chain, and the terminal amine. These modifications can influence the compound's potency, selectivity for specific biological targets, and its pharmacokinetic profile.
The two methoxy (B1213986) groups on the phenyl ring of this compound play a significant role in its reactivity and how it binds to biological targets. These groups are electron-donating, which can influence the electronic properties of the aromatic ring and its interactions with receptors. The position of these methoxy groups (at the 3 and 4 positions) is a key determinant of its activity.
Studies on related phenethylamine derivatives have shown that the presence and position of methoxy groups can dramatically alter a compound's affinity for receptors such as serotonin (B10506) and dopamine (B1211576) transporters. For instance, in some phenethylamines, methoxy groups can enhance binding affinity through favorable interactions within the receptor's binding pocket. The lone pairs of electrons on the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the receptor. The steric bulk of the methoxy groups can also influence the compound's orientation within the binding site, leading to enhanced selectivity for a particular receptor subtype.
Conversely, in other cases, the addition of methoxy groups can lead to a decrease in binding affinity due to steric hindrance or unfavorable electronic interactions. Understanding these nuances is critical for the rational design of new derivatives with improved therapeutic profiles.
| Structural Modification | Observed Effect on Activity of Phenethylamine Derivatives |
| Position of Methoxy Group | Can significantly alter receptor binding affinity and selectivity. |
| Number of Methoxy Groups | Can influence potency; more is not always better. |
| Bioisosteric Replacement | Replacing methoxy groups with other functional groups can modulate metabolic stability and activity. cambridgemedchemconsulting.com |
A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores (the active parts of different drug molecules) into a single compound. This approach can lead to compounds with dual or synergistic activities, improved efficacy, and potentially reduced side effects.
While specific research on hybrid molecules derived directly from this compound is limited, the broader class of phenethylamines has been successfully used to create such hybrids. For example, phenethylamine moieties have been combined with other pharmacophores to target a range of conditions, from neurological disorders to infectious diseases. nih.govmdpi.com The this compound scaffold, with its specific substitution pattern, offers a unique starting point for the design of novel hybrid molecules with potentially enhanced or entirely new biological activities.
Computational Chemistry and Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These techniques allow researchers to simulate and predict the behavior of molecules at the atomic level, providing valuable insights that can guide the design and synthesis of new compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to model its interaction with various biological targets, such as G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. nih.govnih.govbiomolther.orgresearchgate.net
These models can help to identify the key amino acid residues in the receptor's binding pocket that interact with the compound. For example, a docking simulation might reveal that the methoxy groups of this compound form hydrogen bonds with specific serine or threonine residues, while the aromatic ring engages in pi-pi stacking interactions with phenylalanine or tyrosine residues. nih.gov This information is invaluable for understanding the molecular basis of the compound's activity and for designing new derivatives with improved binding affinity and selectivity.
| Receptor Target | Potential Key Interactions for Phenethylamine Derivatives |
| Serotonin Receptors (e.g., 5-HT2A) | Pi-pi stacking with aromatic residues (e.g., Phenylalanine), Hydrogen bonding with polar residues. nih.govnih.gov |
| Dopamine Transporter (DAT) | Hydrogen bonding with aspartate residues, Hydrophobic interactions. nih.govbiomolther.orgresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. nih.govljmu.ac.ukceur-ws.org By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds.
For this compound and its potential derivatives, QSAR models can be used to predict a wide range of properties, including their potential therapeutic activity, as well as their toxicity. nih.gov For example, a QSAR model could be developed to predict the likelihood of a new derivative causing adverse effects, based on its structural features. This allows researchers to prioritize the synthesis of compounds with the most promising predicted safety profiles, saving time and resources in the drug discovery process.
Exploration in Agricultural Applications (e.g., Plant Growth Regulators)
Beyond its potential in medicine, this compound and related phenethylamine compounds are being explored for their applications in agriculture. semanticscholar.org Plant growth regulators are substances that, in small amounts, can modify plant growth and development. researchgate.netneliti.com
Potential in Material Science (e.g., Polymers)
This compound is recognized for its potential as a constituent in the development of advanced materials. chemimpex.comchemimpex.com The distinct chemical structure of the compound suggests that it could be utilized in creating specialized polymers that may exhibit desirable electrical or thermal properties. chemimpex.comchemimpex.com This potential is primarily rooted in its molecular architecture, which combines a substituted aromatic ring with a reactive amine group, features that are valuable in polymer synthesis.
While the application of this compound in material science is an emerging area of interest, specific examples of polymers derived from this compound are not yet extensively documented in publicly available research. The scientific community continues to explore its utility as a monomer or a modifying agent in polymerization processes. The theoretical applications suggest that its incorporation into polymer chains could influence characteristics such as conductivity, thermal stability, and mechanical strength. This makes it a candidate for research into new functional polymers for electronics, aerospace, and other advanced technology sectors. chemimpex.com
Table 1: Potential Areas of Application in Material Science
| Potential Application Area | Relevant Structural Feature | Possible Improved Property |
|---|---|---|
| Specialty Polymers | Aromatic ring and amine group | Electrical conductivity, Thermal stability |
| Advanced Composites | Amine functionality for cross-linking | Mechanical strength, Durability |
| Functional Coatings | Potential for surface modification | Adhesion, Protective properties |
Further Research into Safety Profile and Pharmacological Effects
A comprehensive understanding of the safety and pharmacological effects of this compound is crucial for its potential applications. Current data provides a preliminary overview of its hazard profile, though extensive toxicological studies are still required.
Safety Profile: The existing safety information for this compound, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates several potential hazards. Further research is necessary to fully characterize its toxicological properties, including chronic toxicity, carcinogenicity, and reproductive effects.
Table 2: GHS Hazard Information for this compound
| Hazard Statement Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is compiled from publicly accessible safety data sheets and chemical databases.
Pharmacological Effects: this compound serves as a valuable building block in the synthesis of various biologically active molecules. chemimpex.comchemicalbook.com Its structure is a derivative of phenethylamine, a class of compounds known for their interactions with neurotransmitter systems. cymitquimica.com
Research has demonstrated its use in the creation of novel compounds with potential therapeutic applications:
Adrenergic Receptor Ligands: Derivatives of this compound have been synthesized and evaluated for their binding affinity to β-adrenergic receptors, indicating its utility in developing compounds that could influence cardiovascular and other physiological systems.
P-glycoprotein (P-gp) Inhibitors: The compound has been used as a scaffold to develop new inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. This line of research could lead to agents that overcome chemoresistance. collectionscanada.gc.ca
Calcium Channel Blockers: It is a key intermediate in the synthesis of verapamil (B1683045) and has been used in creating hybrid molecules with diltiazem, another calcium channel blocker, for investigating new cardiovascular drugs.
While it is a crucial precursor, the intrinsic pharmacological activity of this compound itself is not well-characterized. Future research should focus on its direct effects on various receptors and enzymes to fully understand its pharmacological profile. This includes detailed studies on its neuropharmacology, metabolic pathways, and potential for psychoactive effects, given its structural relation to other phenethylamines. cymitquimica.com
Q & A
Q. What are the standard analytical methods for identifying and characterizing N-Methylhomoveratrylamine in synthetic samples?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for quantitative analysis and purity assessment.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve peaks corresponding to the 3,4-dimethoxyphenyl group and N-methyl substituent .
- Reference CAS 3490-06-0 for cross-verification of molecular formula (C₁₁H₁₇NO₂) and structural data in public databases like NIST Chemistry WebBook .
Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?
Methodological Answer:
- Explore reductive amination of 3,4-dimethoxyphenylacetone with methylamine, adjusting reaction parameters (e.g., temperature, solvent polarity, catalyst loading).
- Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using column chromatography with silica gel.
- Document reagent sources (e.g., Aldrich, Sigma) and synthetic protocols rigorously to ensure reproducibility .
Q. What regulatory considerations apply to the handling and storage of this compound in laboratory settings?
Methodological Answer:
- Classify the compound under controlled substance guidelines (e.g., UK’s Misuse of Drugs Act 1971) due to its structural similarity to psychoactive phenethylamines .
- Store in airtight containers at 4°C to prevent degradation and follow institutional biosafety protocols for amine derivatives.
Advanced Research Questions
Q. How do researchers resolve contradictions in reported pharmacological activities of this compound across studies?
Methodological Answer:
- Conduct systematic reviews to compare experimental conditions (e.g., dosage, model organisms, assay types).
- Validate discrepancies using dose-response curves and statistical meta-analysis. Prioritize studies with IC₅₀/EC₅₀ values and standardized negative/positive controls .
- Replicate key experiments under controlled conditions to isolate variables (e.g., solvent effects, enantiomeric purity) .
Q. What in silico strategies are effective for predicting the metabolic pathways of this compound?
Methodological Answer:
- Use molecular docking and QSAR models to predict interactions with cytochrome P450 enzymes.
- Validate predictions with in vitro microsomal assays (e.g., liver microsomes) and LC-MS/MS to detect metabolites .
- Cross-reference results with databases like PubChem to identify analogous compounds with known metabolic profiles .
Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C.
- Quantify degradation products using UV-Vis spectroscopy (λ_max ~280 nm for aromatic groups) and gas chromatography (GC) .
- Apply Arrhenius equation to extrapolate shelf-life under standard storage conditions .
Q. What advanced spectroscopic techniques are recommended for elucidating the stereochemistry of this compound derivatives?
Methodological Answer:
- Employ chiral HPLC with polysaccharide-based columns to separate enantiomers.
- Use vibrational circular dichroism (VCD) or X-ray crystallography for absolute configuration determination.
- Compare experimental optical rotation values with literature data for known analogs .
Methodological Considerations for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
